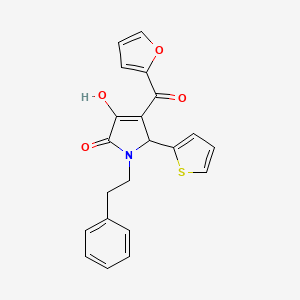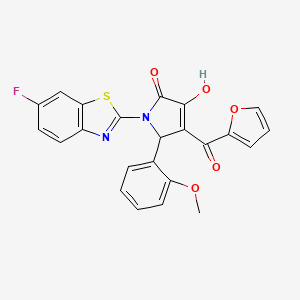![molecular formula C19H12Cl2N2S2 B12143592 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12143592.png)
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Chlorophenyl Group: This can be done through a substitution reaction using 4-chlorophenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
Molecular Formula |
C19H12Cl2N2S2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H12Cl2N2S2/c20-14-7-5-12(6-8-14)15-10-25-19-17(15)18(22-11-23-19)24-9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2 |
InChI Key |
JLJYIXOWMIKTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143513.png)


![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12143521.png)

![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143535.png)
![(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143541.png)

![N-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12143547.png)

![N-(2,5-dichlorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143554.png)
![5-(4-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12143559.png)
![N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B12143565.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143567.png)
